2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
Description
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained diamino acid featuring a bicyclic framework with two nitrogen atoms at positions 2 and 3. Its synthesis, starting from l-4-hydroxyproline via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, yields optically pure (1S,4S)-stereoisomers, making it valuable for peptide engineering and drug discovery . The rigid bicyclo[2.2.1]heptane scaffold imposes distinct spatial constraints, influencing secondary structure stabilization in peptides .
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10) |
InChI Key |
RHGSFHMFDIYZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)
- Starting Material: Optically pure L-4-hydroxyproline, a readily available chiral amino acid derivative.
- Process: The key step involves a tandem Strecker reaction followed by intramolecular nucleophilic cyclization.
- Mechanism: The Strecker reaction introduces an aminonitrile intermediate, which undergoes intramolecular nucleophilic attack to form the bicyclic diamino acid framework.
- Outcome: This sequence yields (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid with high stereochemical fidelity.
- Optimization: Careful analysis of side products during the STRINC step has allowed mechanistic insights and optimization of aminonitrile precursor yields, enhancing scalability for practical applications in peptide branching and drug discovery.
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Strecker Reaction | Aldehyde, Ammonia, Cyanide | Formation of aminonitrile intermediate |
| 2 | Intramolecular Nucleophilic Cyclization | Base or acid catalysis | Cyclization to bicyclic diamino acid |
| 3 | Hydrolysis | Acidic or basic hydrolysis | Conversion to carboxylic acid |
Reference: Thieme Connect, 2015
Epimerization–Lactamization Cascade of Functionalized Aminoproline Esters
- Starting Material: (2S,4R)-4-aminoproline methyl esters.
- Process: Under basic conditions, epimerization at the 2-position occurs, followed by intramolecular aminolysis (lactamization) to form the bicyclic lactam intermediate.
- Key Factors: The presence of electron-withdrawing N-protective groups and strong bases promotes the cascade reaction.
- Result: Formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, which can be further functionalized to the carboxylic acid.
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Epimerization | Strong base (e.g., NaH, KOtBu) | Stereochemical inversion at C-2 |
| 2 | Lactamization (Intramolecular aminolysis) | Mild heating or base catalysis | Formation of bicyclic lactam |
| 3 | Hydrolysis or further modification | Acid/base hydrolysis or reduction | Conversion to carboxylic acid |
Reference: Royal Society of Chemistry, 2015
Functional Group Transformations and Protection Strategies
- Protection: Use of tert-butyl esters (e.g., tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) to protect the carboxylic acid during synthetic steps.
- Deprotection: Acidic treatment (e.g., HCl in methanol/water) to remove protecting groups and yield the free carboxylic acid dihydrochloride salt.
- Reduction/Oxidation: Selective reductions (e.g., DIBAL-H, NaBH4) and oxidations (e.g., Swern oxidation) are employed to modify side chains or intermediates en route to the target compound.
- Coupling Reactions: Buchwald–Hartwig amination and Sonogashira coupling are used in advanced derivatives synthesis but are relevant for functionalized analogs.
Reference: Enamine Publications, 2015; PMC, 2016
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reaction Steps | Stereochemical Control | Yield & Scalability | Notes |
|---|---|---|---|---|---|
| STRINC Tandem Reaction | L-4-hydroxyproline | Strecker reaction + intramolecular cyclization | High (optically pure) | Good yield; scalable | Mechanistic insights optimize yield |
| Epimerization–Lactamization | 4-aminoproline methyl esters | Base-induced epimerization + lactamization | Moderate to high | Moderate yield | Requires electron-withdrawing N-protective groups |
| Protection/Deprotection Route | Bicyclic intermediates | Ester protection, acid deprotection | Maintains stereochemistry | High purity achievable | Common in industrial scale-up |
Research Findings and Mechanistic Insights
- The STRINC method is notable for being the first reported tandem sequence to prepare a bicyclic diamino acid with high optical purity, opening avenues for peptide chemistry and drug design.
- Side product analysis during STRINC revealed competing pathways, allowing optimization of reaction conditions to favor the aminonitrile intermediate.
- The epimerization–lactamization cascade highlights the importance of substrate electronic properties and base strength in controlling stereochemical outcomes.
- Protection strategies are essential for handling sensitive intermediates and improving overall synthetic efficiency.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group undergoes standard peptide coupling reactions, enabling its use as a branch point in peptide synthesis. Activation with reagents like HATU or EDC facilitates amide bond formation with primary amines:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Amidation with glycine methyl ester | HATU, DIPEA, DMF, rt, 12h | 78% | |
| Solid-phase peptide synthesis | Fmoc-strategy, Rink amide resin | 85–92% |
This reactivity is critical for incorporating the bicyclic scaffold into peptidomimetics, enhancing conformational stability in drug candidates .
Amine Functionalization
The secondary amines participate in alkylation and acylation reactions, enabling further diversification:
Acylation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 91% | |
| Benzoyl chloride | N-Benzoyl derivative | 83% |
Alkylation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Benzyl bromide | N-Benzyl derivative | 76% | |
| Methyl iodide | N-Methyl derivative | 68% |
Steric hindrance from the bicyclic system reduces reactivity compared to linear diamines, necessitating strong bases like NaH .
Deprotection Reactions
Protected derivatives (e.g., tert-butoxycarbonyl [Boc] or benzyl esters) are hydrolyzed or hydrogenated to regenerate the parent compound:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Boc removal | TFA/DCM (1:1), rt, 2h | 95% | |
| Benzyl ester hydrogenolysis | H₂/Pd-C, MeOH, rt, 6h | 88% |
Intramolecular Cyclizations
The bicyclic structure undergoes rearrangements under basic conditions. For example, epimerization-lactamization cascades form bridged lactams:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Lactamization | KOtBu, THF, 0°C → rt, 24h | 65% |
This reaction is sensitive to the electron-withdrawing nature of protecting groups .
Salt Formation
The amines form stable salts with acids, improving solubility for pharmaceutical applications:
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl | Hydrochloride salt | Crystallization | |
| Citric acid | Citrate salt | Oral formulation |
Oxidation and Reduction
While the parent compound is generally stable, derivatives undergo redox reactions:
Oxidation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| mCPBA | N-Oxide | 54% |
Reduction
| Reagent | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ | Alcohol derivative | 72% |
Key Research Findings
-
The STRINC sequence (Strecker reaction–intramolecular cyclization) is pivotal for synthesizing enantiopure derivatives .
-
Epimerization-lactamization cascades under basic conditions enable stereochemical diversification .
-
N-functionalization strategies balance reactivity and steric constraints, favoring acylations over alkylations.
This reactivity profile underscores the compound’s versatility in organic and medicinal chemistry, with ongoing research exploring its applications in targeted therapeutics and materials science.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been achieved using various methods, including a tandem Strecker reaction and intramolecular nucleophilic cyclization (STRINC) which allows for the production of optically pure forms from readily available chiral precursors like l-4-hydroxyproline . The compound's unique bicyclic structure contributes to its diverse reactivity and application potential.
Drug Development
The compound serves as a pivotal building block in drug discovery due to its ability to form various derivatives with significant biological activity. Notably, it has been utilized in the development of:
- B-Raf inhibitors : These are crucial in cancer therapy targeting the B-Raf protein involved in cell division.
- CCR2 antagonists : These compounds are being explored for their potential in treating inflammatory diseases.
- Nicotinic acetylcholine receptor partial agonists : Important for neurological applications, these compounds can modulate neurotransmission .
Case Studies
A study demonstrated the synthesis of new derivatives of 2,5-diazabicyclo[2.2.1]heptane that showed promising enantioselectivities when used as catalysts in asymmetric reactions, achieving up to 78% enantiomeric excess in the addition of diethylzinc to benzaldehyde . This highlights the compound's utility not only as a drug precursor but also as a catalyst in organic synthesis.
Catalytic Applications
The catalytic properties of 2,5-diazabicyclo[2.2.1]heptane derivatives have been extensively studied, particularly in asymmetric synthesis:
- Catalysis in Organic Reactions : The compound has shown effectiveness as a chiral ligand in various reactions, enhancing selectivity and yield.
- Mechanistic Studies : Research into the mechanistic pathways of these reactions has provided insights into optimizing conditions for better performance .
Antioxidant Properties
Recent studies have indicated that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit notable antioxidant activities, with certain compounds demonstrating high DPPH radical scavenging abilities . This property suggests potential applications in nutraceuticals and functional foods.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Drug Development | B-Raf inhibitors, CCR2 antagonists | |
| Catalysis | Asymmetric synthesis with diethylzinc | |
| Antioxidant Activity | DPPH radical scavenging |
Table 2: Synthesis Methods and Yields
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid group. These functional groups allow the compound to form stable complexes with metals and other molecules, facilitating various chemical reactions. The pathways involved include coordination with metal ions and participation in catalytic cycles .
Comparison with Similar Compounds
2,5-Diazabicyclo[2.2.2]octane Derivatives
- Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4) .
- Comparison: The [2.2.2]octane framework introduces a larger ring system compared to [2.2.1]heptane, reducing ring strain and altering nitrogen atom spatial positioning. This impacts ligand-receptor interactions and catalytic activity in organocatalysis .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)
- Example : Synthesized via Diels-Alder reaction using methyl 2-benzamidoacrylate .
- Comparison : Ahc replaces the 2,5-diaza motif with a single nitrogen at position 7, mimicking proline’s conformational constraints. This modification is critical for probing β-turn conformations in peptides, unlike the dual nitrogen-mediated hydrogen bonding in 2,5-diaza derivatives .
N-Substituted Derivatives
- Methyl and Phenyl Substituents: highlights compounds with methyl (Compound 2) and phenyl (Compound 3) groups on nitrogen. These substituents enhance steric hindrance, influencing enantioselectivity in asymmetric organocatalysis (e.g., Biginelli reaction) .
Functional Group Modifications
- Hydroxyl vs. Diazaborane : 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (AS143512) replaces nitrogen with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, suitable for solubility-driven applications .
- Thiaza Derivatives: Sulfur-containing analogs like 2-thia-5-azabicyclo[2.2.1]heptane () demonstrate enhanced antimicrobial activity due to sulfur’s electronegativity, outperforming fluoroquinolones against resistant strains .
Biological Activity
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid, particularly in its (4S) configuration, is a bicyclic compound with significant biological activity. Its unique structure, which incorporates two nitrogen atoms within a bicyclic framework and a carboxylic acid functional group, enhances its reactivity and solubility, making it a candidate for various pharmacological applications. This article reviews the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.16 g/mol. The presence of nitrogen atoms allows for diverse interactions with biological targets.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural properties suggest it could interact with receptors involved in neurotransmission, although specific mechanisms require further elucidation.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The exact mechanisms remain under investigation, but interactions with microbial enzymes or structural components are hypothesized to play a role.
Anticancer Activity
Significant attention has been directed toward the anticancer properties of derivatives of this compound:
- A study demonstrated that Michael adducts derived from this compound exhibited antiproliferative activity against human cervical cancer cell lines (HeLa and CaSki). Notably, one derivative showed superior potency compared to standard chemotherapeutics like Cisplatin and Paclitaxel, with IC50 values indicating effective inhibition of cancer cell proliferation without inducing necrosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8a | HeLa | 0.99 ± 0.007 | Induces apoptosis via caspase-3 activation |
| 8a | CaSki | 2.36 ± 0.016 | Cell cycle arrest at G1 phase |
| 8a | ViBo | 0.73 ± 0.002 | Selective for cancer cells over normal lymphocytes |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could have therapeutic implications for various diseases where enzyme dysregulation is a factor.
Study on Antiproliferative Activity
A notable study synthesized several new derivatives of 2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates and evaluated their antiproliferative effects on multiple cancer cell lines including MDA-MB231 (breast cancer) and SK-Lu-1 (lung cancer). Among these derivatives, one compound (9e) exhibited significant selectivity towards tumor cells while sparing normal lymphocytes from necrotic death . This suggests a promising therapeutic window for further development.
The biological activity of this compound appears to involve several key mechanisms:
- Apoptosis Induction : Compounds derived from this bicyclic structure can activate apoptotic pathways in cancer cells without triggering necrosis.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases (e.g., G1 phase), which is crucial for preventing cancer cell proliferation.
- Selective Targeting : The ability to selectively target tumor cells while sparing normal cells presents an advantage in drug design.
Q & A
Q. What are the key synthetic strategies for preparing enantiopure 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid?
The compound is synthesized via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence starting from l-4-hydroxyproline. This method enables enantioselective formation of the bicyclic structure while minimizing side products like imine oligomerization. Optimization involves adjusting reaction stoichiometry and temperature to favor aminonitrile precursor formation .
Q. How is the stereochemical integrity of this compound confirmed experimentally?
Stereochemistry is validated using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, derivatives such as (1S,4S)-2-(1-methylethyl)-2,5-diazabicyclo[2.2.1]heptane have been structurally resolved via single-crystal X-ray analysis to confirm absolute configurations .
Q. What are the primary applications of this compound in drug discovery?
The bicyclic diamino acid serves as a constrained scaffold for peptide backbone modification and a branch point in peptidomimetics. Its rigid structure enhances binding affinity and metabolic stability in receptor-targeted molecules, as demonstrated in CB1/CB2/TRPV1 receptor agonists like PHAR-DBH-Me .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during the STRINC sequence?
Mechanistic studies reveal competing pathways (e.g., imine oligomerization vs. cyclization). Yield optimization requires precise control of reaction parameters (e.g., pH, solvent polarity) and real-time monitoring via HPLC or mass spectrometry to trap intermediates .
Q. What computational methods are recommended for predicting the stereoelectronic effects of substituents on the bicyclic core?
Density functional theory (DFT) calculations and molecular docking simulations are used to analyze steric and electronic interactions. For example, substituents like tert-butoxycarbonyl (Boc) or benzyl groups alter nucleophilicity at nitrogen centers, impacting organocatalytic activity in asymmetric reactions like the Biginelli reaction .
Q. How do solvent and catalyst selection influence enantioselective cycloaddition reactions involving this compound?
Polar aprotic solvents (e.g., DMF) and organocatalysts (e.g., chiral thioureas) enhance enantioselectivity in formal [4+2] cycloadditions. Solvent polarity affects transition-state stabilization, while catalyst structure dictates facial selectivity .
Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?
Mild coupling reagents (e.g., HATU) and low-temperature conditions preserve stereochemistry. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is synthesized without racemization using TEA as a base in DMF .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in reported biological activities of derivatives?
Variations in receptor binding assays (e.g., CB1 vs. TRPV1 activation) may arise from differences in derivative stereochemistry or assay conditions. Comparative studies using isotopically labeled analogs and standardized protocols (e.g., radioligand displacement assays) are critical .
Q. What experimental evidence supports the proposed mechanism of the STRINC reaction?
Isolation of side products (e.g., imine oligomers) and kinetic isotope effect (KIE) studies validate the nucleophilic cyclization pathway. NMR trapping experiments with deuterated solvents further confirm intermediate structures .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.18 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Enantiomeric Excess (ee) | >99% (via STRINC synthesis) |
Table 2: Representative Derivatives and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
